molecular formula C9H13NO B13051034 (1R,2R)-1-Amino-1-phenylpropan-2-OL

(1R,2R)-1-Amino-1-phenylpropan-2-OL

Cat. No.: B13051034
M. Wt: 151.21 g/mol
InChI Key: AAEOXZIUGCXWTF-APPZFPTMSA-N
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Description

(1R,2R)-1-Amino-1-phenylpropan-2-OL is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of both amino and hydroxyl functional groups attached to a chiral carbon framework, making it a valuable intermediate in organic synthesis and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-phenylpropan-2-OL can be achieved through several methods. One common approach involves the reductive amination of a hydroxy ketone precursor using ammonia and Raney nickel as a catalyst. Another method includes the ammonolysis of an epoxide derivative, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and resolution techniques is often employed to obtain the enantiomerically pure compound.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-phenylpropan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols or amines.

Scientific Research Applications

(1R,2R)-1-Amino-1-phenylpropan-2-OL has a wide range of scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of various organic compounds and as a ligand in asymmetric catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including selective norepinephrine reuptake inhibitors.

    Industry: The compound is utilized in the production of fine chemicals and as a resolving agent in chiral separations.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-phenylpropan-2-OL involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the release of amp-activated protein from cells and inhibit the production of inflammatory cytokines and chemokines in human monocytes . These interactions contribute to its biological effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1,2-Diphenylethane-1,2-diol:

    (1R,2R)-2-Amino-1-phenyl-1,3-propanediol: This compound is closely related and has been studied for its potential in various synthetic applications.

Uniqueness

(1R,2R)-1-Amino-1-phenylpropan-2-OL is unique due to its specific combination of amino and hydroxyl groups attached to a chiral carbon. This structural feature makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(1R,2R)-1-amino-1-phenylpropan-2-ol

InChI

InChI=1S/C9H13NO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3/t7-,9+/m1/s1

InChI Key

AAEOXZIUGCXWTF-APPZFPTMSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC=CC=C1)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1)N)O

Origin of Product

United States

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